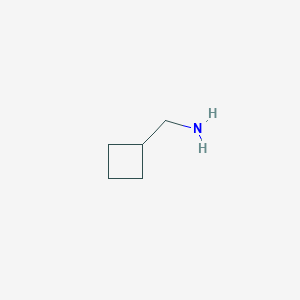

Cyclobutylmethanamine

Description

The exact mass of the compound Cyclobutylmethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclobutylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c6-4-5-2-1-3-5/h5H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNHRNOPWKZUSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40328376 | |

| Record name | cyclobutylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4415-83-2 | |

| Record name | Cyclobutanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4415-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cyclobutylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOBUTYLMETHYLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Cyclobutylmethanamine from Cyclobutanecarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing cyclobutylmethanamine, a valuable building block in medicinal chemistry, starting from cyclobutanecarboxylic acid. The unique structural motif of the cyclobutane (B1203170) ring imparts desirable properties in drug candidates, making efficient synthetic routes to its derivatives crucial for pharmaceutical research and development. This document details the most prominent and effective method: a two-step process involving the formation and subsequent reduction of cyclobutanecarboxamide (B75595). An alternative pathway proceeding through cyclobutylmethanol is also discussed.

Primary Synthetic Pathway: Amide Formation and Reduction

The most widely employed and reliable method for the synthesis of this compound from cyclobutanecarboxylic acid involves two key transformations: the conversion of the carboxylic acid to its corresponding amide, followed by the reduction of the amide to the target amine.

Step 1: Synthesis of Cyclobutanecarboxamide

The initial step involves the conversion of cyclobutanecarboxylic acid to cyclobutanecarboxamide. This is typically achieved via an activated carboxylic acid derivative, such as an acyl chloride, to facilitate the reaction with ammonia (B1221849).

Experimental Protocol: Acyl Chloride Formation and Amination

-

Acyl Chloride Formation: In a fume hood, cyclobutanecarboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1] The reaction is often performed in an inert solvent like dichloromethane (B109758) (DCM) or neat, sometimes with a catalytic amount of N,N-dimethylformamide (DMF) when using oxalyl chloride.[1] The mixture is typically stirred at room temperature or gently heated until the evolution of gaseous byproducts (SO₂ and HCl, or CO, CO₂ and HCl) ceases. The resulting cyclobutanecarbonyl chloride can be isolated by distillation under reduced pressure.[1]

-

Amidation: The crude or purified cyclobutanecarbonyl chloride is dissolved in an appropriate solvent (e.g., DCM, diethyl ether, or THF) and cooled in an ice bath. A solution of ammonia (either aqueous or as a gas bubbled through the solution) is then added slowly. The reaction is exothermic and results in the formation of cyclobutanecarboxamide as a white solid. The product can be isolated by filtration after removal of the solvent and washing with water to remove ammonium (B1175870) chloride byproduct.

| Parameter | Value | Reference |

| Starting Material | Cyclobutanecarboxylic Acid | N/A |

| Reagents (Acyl Chloride) | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | [1] |

| Catalyst (optional) | N,N-Dimethylformamide (DMF) | [1] |

| Reagent (Amidation) | Ammonia (NH₃) | [2] |

| Solvent | Dichloromethane (DCM), THF, or Diethyl Ether | [2] |

| Temperature | Room temperature to gentle reflux (acyl chloride formation); 0°C (amidation) | [1] |

| Typical Yield | High | N/A |

Step 2: Reduction of Cyclobutanecarboxamide to this compound

The second step is the reduction of the amide functional group to a primary amine. Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful and highly effective reagent for this transformation.[3][4]

Experimental Protocol: LAH Reduction

Caution: Lithium aluminum hydride reacts violently with water and other protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.

-

Reaction Setup: A suspension of lithium aluminum hydride (typically 1.5-2.0 equivalents) in a dry ethereal solvent, such as anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether, is prepared in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.[5] The suspension is cooled to 0°C in an ice bath.

-

Addition of Amide: Cyclobutanecarboxamide is dissolved in anhydrous THF and added dropwise to the stirred LAH suspension at a rate that maintains a gentle reaction.[5] After the addition is complete, the reaction mixture is typically warmed to room temperature and then heated to reflux for several hours to ensure complete reduction.[5]

-

Workup: The reaction is carefully quenched by cooling the mixture to 0°C and slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).[5] This procedure results in the formation of a granular precipitate of aluminum salts, which can be easily removed by filtration.[5]

-

Isolation: The filtrate, containing the product in the organic solvent, is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude this compound can be purified by distillation.

| Parameter | Value | Reference |

| Starting Material | Cyclobutanecarboxamide | N/A |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [3][4][5] |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | [5] |

| Stoichiometry | 1.5 - 2.0 equivalents of LiAlH₄ | [5] |

| Temperature | 0°C to reflux | [5] |

| Workup Procedure | Fieser Workup (H₂O, 15% NaOH, H₂O) | [5] |

| Typical Yield | 70-90% | [5] |

Alternative Synthetic Pathway: Reduction to Alcohol and Subsequent Amination

An alternative, albeit longer, route to this compound involves the initial reduction of cyclobutanecarboxylic acid to cyclobutylmethanol, followed by conversion to the amine.

-

Reduction to Cyclobutylmethanol: Cyclobutanecarboxylic acid can be reduced to the corresponding primary alcohol, cyclobutylmethanol, using strong reducing agents like lithium aluminum hydride or borane (B79455) (BH₃). The reaction conditions are similar to those described for the amide reduction.

-

Conversion to an Alkyl Halide: The hydroxyl group of cyclobutylmethanol is then converted into a good leaving group, typically a halide (bromide or chloride), using reagents such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).

-

Nucleophilic Substitution: Finally, the cyclobutylmethyl halide is reacted with ammonia in a nucleophilic substitution reaction to yield this compound. This step may require elevated temperatures and pressure.

While viable, this multi-step route is generally less efficient than the amide reduction pathway due to the additional synthetic steps involved.

Conclusion

The synthesis of this compound from cyclobutanecarboxylic acid is most effectively achieved through a two-step sequence involving the formation of cyclobutanecarboxamide, followed by its reduction with lithium aluminum hydride. This pathway is robust, high-yielding, and utilizes well-established chemical transformations. The detailed protocols and comparative data presented in this guide are intended to provide researchers and drug development professionals with a practical and in-depth resource for the synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Cyclobutylmethanamine

This guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for cyclobutylmethanamine. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected chemical shifts and multiplicities, detailed experimental protocols for data acquisition, and logical diagrams to illustrate the molecular structure and experimental workflow.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The exact chemical shifts may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH₂-NH₂ | ~ 2.6 - 2.8 | Doublet | 2H | ~ 7.0 |

| -CH- | ~ 2.4 - 2.6 | Multiplet | 1H | - |

| Cyclobutyl CH₂ (adjacent to CH) | ~ 1.8 - 2.0 | Multiplet | 2H | - |

| Cyclobutyl CH₂ (β to CH) | ~ 1.7 - 1.9 | Multiplet | 2H | - |

| Cyclobutyl CH₂ (γ to CH) | ~ 1.5 - 1.7 | Multiplet | 2H | - |

| -NH₂ | ~ 1.1 - 1.5 | Broad Singlet | 2H | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| -CH₂-NH₂ | ~ 45 - 50 |

| -CH- | ~ 38 - 43 |

| Cyclobutyl CH₂ (adjacent to CH) | ~ 28 - 33 |

| Cyclobutyl CH₂ (β to CH) | ~ 18 - 23 |

Experimental Protocols

The following protocols describe the generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small primary amine like this compound.

Sample Preparation

A well-prepared sample is crucial for obtaining high-resolution NMR spectra.[1]

-

Sample Quantity:

-

Solvent Selection:

-

Use high-purity deuterated solvents such as Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD). The choice of solvent depends on the sample's solubility and the desired chemical shift referencing.[1] For amines, CDCl₃ is a common choice.

-

The typical volume of the solvent should result in a solution height of 4-5 cm in a standard 5 mm NMR tube (approximately 0.5-0.7 mL).[1]

-

-

Filtration:

-

Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a pipette with a small cotton or glass wool plug to prevent magnetic field inhomogeneities that can lead to poor shimming and broadened spectral lines.[1]

-

-

Internal Standard:

NMR Data Acquisition

These are general parameters for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer (e.g., 300-500 MHz).[3][4]

¹H NMR Data Acquisition:

-

Insertion and Locking: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shimming: Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Angle: 30-45°

-

Acquisition Time (AQ): 2-4 seconds

-

Relaxation Delay (D1): 1-2 seconds

-

Number of Scans (NS): 8-16 scans are typically sufficient for a compound of this nature.[1]

-

¹³C NMR Data Acquisition:

-

Setup: Follow the same initial steps of insertion, locking, and shimming as for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence is typically used.

-

Pulse Angle: 30-45°

-

Acquisition Time (AQ): 1-2 seconds

-

Relaxation Delay (D1): 2-5 seconds

-

Number of Scans (NS): A higher number of scans (e.g., 128 to 1024 or more) is generally required for ¹³C NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Visualizations

The following diagrams illustrate the chemical structure of this compound and a generalized workflow for NMR spectroscopy.

Caption: Chemical structure of this compound.

Caption: Generalized workflow for an NMR experiment.

References

An In-depth Technical Guide to the Mass Spectrometry and Infrared Spectroscopy Analysis of Cyclobutylmethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques of mass spectrometry (MS) and infrared (IR) spectroscopy as applied to the characterization of cyclobutylmethanamine. Due to the limited availability of published experimental spectra for this specific compound, this guide synthesizes established principles of spectral analysis for its constituent functional groups—a primary amine and a cyclobutyl moiety—to predict its spectral characteristics. Detailed experimental protocols are provided to aid researchers in obtaining empirical data.

Predicted Mass Spectrometry Analysis

Electron Ionization (EI) mass spectrometry is a cornerstone technique for the structural elucidation of volatile organic compounds like this compound. The resulting mass spectrum provides a molecular fingerprint based on the fragmentation pattern of the parent molecule.

Predicted Fragmentation Pathways

The molecular ion ([M]•+) of this compound (molar mass: 85.15 g/mol ) is expected to be observed at a mass-to-charge ratio (m/z) of 85. As an amine, its molecular ion peak will have an odd m/z value, consistent with the Nitrogen Rule.[1][2] The fragmentation of this compound is anticipated to be dominated by two primary pathways: α-cleavage, characteristic of amines, and ring fragmentation of the cyclobutyl group.[2][3][4]

-

α-Cleavage: The most favorable fragmentation for aliphatic amines is the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom.[2] This results in the formation of a resonance-stabilized iminium cation. For this compound, this pathway leads to the expulsion of a cyclobutyl radical, producing the base peak at m/z 30 ([CH₂NH₂]⁺).[2]

-

Cyclobutyl Ring Fragmentation: The strained cyclobutyl ring can undergo fragmentation.[3][5] A common pathway for cyclic alkanes is the loss of a neutral molecule of ethene (C₂H₄, 28 Da).[5] This would lead to a fragment at m/z 57 . Further fragmentation of the ring can also occur.

-

Loss of Ammonia (B1221849): Cleavage of the C-N bond can lead to the loss of a neutral ammonia molecule (NH₃, 17 Da), resulting in a fragment ion at m/z 68 .

Tabulated Predicted Mass Spectrometry Data

| m/z | Proposed Fragment Ion | Proposed Structure | Fragmentation Pathway | Predicted Relative Abundance |

| 85 | [C₅H₁₁N]•+ | [Cyclobutyl-CH₂-NH₂]•+ | Molecular Ion | Low to Medium |

| 84 | [C₅H₁₀N]⁺ | [M-H]⁺ | Loss of a hydrogen atom | Low |

| 68 | [C₅H₈]⁺ | [Cyclobutyl-CH]⁺ | Loss of •NH₃ | Low |

| 57 | [C₃H₅N]•+ | [M - C₂H₄]•+ | Loss of ethene from the ring | Medium |

| 55 | [C₄H₇]⁺ | [Cyclobutyl]⁺ | Cleavage of the CH₂-NH₂ bond | Medium |

| 30 | [CH₄N]⁺ | [CH₂=NH₂]⁺ | α-Cleavage | High (Base Peak) |

Visualization of Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of this compound.

Predicted Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of specific frequencies of infrared light that correspond to the vibrations of chemical bonds.

Predicted IR Absorption Bands

As a primary amine, this compound is expected to exhibit several characteristic absorption bands.[6][7][8][9][10][11]

-

N-H Stretching: Primary amines show two distinct bands in the region of 3500-3300 cm⁻¹ due to symmetric and asymmetric stretching of the N-H bonds. These peaks are typically less intense and sharper than the broad O-H stretch of alcohols.[6][9][11]

-

C-H Stretching: Absorptions from the C-H bonds of the cyclobutyl ring and the methylene (B1212753) group are expected just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹), characteristic of sp³ hybridized carbons.[12][13]

-

N-H Bending (Scissoring): A medium to strong absorption band is anticipated in the 1650-1580 cm⁻¹ region due to the scissoring vibration of the -NH₂ group.[7][11]

-

C-N Stretching: An aliphatic C-N stretching vibration is expected to appear in the 1250-1020 cm⁻¹ range.[7][11]

-

N-H Wagging: A broad, strong band may be observed in the 910-665 cm⁻¹ region corresponding to the out-of-plane bending (wagging) of the N-H bonds.[7][11]

Tabulated Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity |

| ~3450 & ~3350 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | Medium, Sharp (doublet) |

| 2960 - 2850 | C-H Stretch | Alkane (Cyclobutyl, -CH₂-) | Strong |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium to Strong |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine | Medium to Weak |

| 910 - 665 | N-H Wag | Primary Amine (-NH₂) | Strong, Broad |

Experimental Protocols

The following are detailed methodologies for the acquisition of mass spectrometry and infrared spectroscopy data for a liquid amine sample such as this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a volatile, inert solvent such as dichloromethane (B109758) or methanol.

-

Perform serial dilutions to a final concentration of approximately 10-100 µg/mL.

-

-

Instrumentation (Typical Parameters):

-

Gas Chromatograph (GC):

-

Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).

-

Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.

-

-

Mass Spectrometer (MS):

-

Interface Temperature: 280°C.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 25-200.

-

-

-

Data Acquisition:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire data in full scan mode.

-

Process the resulting chromatogram to obtain the mass spectrum of the peak corresponding to this compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

-

Sample Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) is clean. Clean with isopropanol (B130326) and a soft, lint-free tissue and allow to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

-

Instrumentation (Typical Parameters):

-

Spectrometer: FTIR spectrometer equipped with a single-reflection ATR accessory.

-

Detector: Deuterated triglycine (B1329560) sulfate (B86663) (DTGS).

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

-

Data Acquisition:

-

Place one drop of neat this compound liquid directly onto the center of the ATR crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly with isopropanol after analysis.

-

Visualization of Analytical Workflow

Caption: Experimental workflow for MS and IR analysis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. CYCLOBUTYL-METHYL-AMINE HYDROCHLORIDE | CAS#:848497-98-3 | Chemsrc [chemsrc.com]

- 3. benchchem.com [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. (1-Isopropylcyclobutyl)methylamine | C8H17N | CID 558525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (Cyclobutylmethyl)(methyl)amine | C6H13N | CID 19830271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,2-Cyclobutane, bis-(methylamine)- [webbook.nist.gov]

- 9. Online Databases & Libraries – BP4NTA [nontargetedanalysis.org]

- 10. KnowItAll IR Spectral Library Collection - Wiley Science Solutions [sciencesolutions.wiley.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

Theoretical Insights into the Synthesis of Cyclobutylmethanamine: A Mechanistic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutylmethanamine is a valuable building block in medicinal chemistry, prized for its ability to introduce a conformationally constrained four-membered ring into molecular scaffolds. A thorough understanding of the reaction mechanisms governing its synthesis is paramount for the optimization of existing methods and the development of novel, efficient synthetic routes. This technical guide provides an in-depth analysis of the theoretical underpinnings of two primary pathways for this compound synthesis: the reduction of cyclobutanecarbonitrile (B1293925) and the reductive amination of cyclobutanecarboxaldehyde (B128957). By leveraging computational chemistry data, we elucidate the key intermediates, transition states, and energetic landscapes of these transformations. This document is intended to serve as a comprehensive resource for researchers in organic synthesis and drug discovery, offering detailed mechanistic insights, comparative data, and robust experimental protocols.

Introduction

The cyclobutane (B1203170) motif is of significant interest in drug design as it can impart favorable physicochemical properties, such as increased metabolic stability and improved binding affinity, by introducing three-dimensionality. This compound, in particular, serves as a key intermediate for the synthesis of a variety of pharmaceutical agents. The development of efficient and well-understood synthetic methodologies is therefore a critical endeavor. This whitepaper explores the theoretical reaction mechanisms of two prominent synthetic routes to this compound, providing a quantitative and visual guide to the underlying chemical transformations.

Synthetic Pathway I: Reduction of Cyclobutanecarbonitrile

A common and direct route to this compound is the reduction of cyclobutanecarbonitrile. This transformation can be achieved through several reducing agents, with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation being the most prevalent.

Mechanism of Nitrile Reduction with Lithium Aluminum Hydride

The reduction of nitriles with LiAlH₄ proceeds via a two-step nucleophilic addition of hydride ions to the carbon-nitrogen triple bond.

Step 1: First Hydride Addition. The reaction initiates with the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile group. This concerted step involves the formation of a C-H bond and the breaking of one of the C-N pi bonds, resulting in the formation of an intermediate imine anion coordinated to the aluminum species.

Step 2: Second Hydride Addition. A second hydride transfer from the aluminum complex to the imine carbon occurs. This step further reduces the carbon-nitrogen bond to a single bond, yielding a diamidoaluminate complex.

Step 3: Hydrolytic Workup. The reaction is quenched with an aqueous workup to hydrolyze the N-Al bonds, protonating the nitrogen to furnish the final primary amine, this compound.

Mechanism of Catalytic Hydrogenation of Nitriles

Catalytic hydrogenation offers a milder alternative to metal hydride reduction. The reaction typically employs a transition metal catalyst, such as palladium, platinum, or nickel, and a source of hydrogen gas.

Step 1: Adsorption. Both the nitrile and molecular hydrogen adsorb onto the surface of the metal catalyst.

Step 2: Hydrogen Activation. The H-H bond of molecular hydrogen is cleaved on the catalyst surface, forming reactive metal-hydride species.

Step 3: Hydrogenation of the Nitrile. The reaction proceeds through a stepwise hydrogenation of the carbon-nitrogen triple bond. The first hydrogenation step leads to an imine intermediate adsorbed on the catalyst surface. This is followed by a second hydrogenation of the imine to the corresponding amine.

Step 4: Desorption. The final product, this compound, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

Quantitative Data for Nitrile Reduction

To provide a quantitative comparison, theoretical data for the reduction of acetonitrile (B52724), a model aliphatic nitrile, is presented.

| Reaction Step (Acetonitrile Model) | Method | Catalyst/Reagent | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| First Hydride Addition | DFT | LiAlH₄ | 12.5 | -25.8 |

| Second Hydride Addition | DFT | LiAlH₄ | 8.2 | -35.1 |

| Rate-Determining Step (Hydrogenation) | DFT | Pd/C | 15.7 | - |

Note: Data for LiAlH₄ reduction is based on analogous computational studies of nitrile reductions. Data for catalytic hydrogenation is based on the electrocatalytic hydrogenation of acetonitrile on a Pd/C catalyst.

Synthetic Pathway II: Reductive Amination of Cyclobutanecarboxaldehyde

Reductive amination provides another versatile route to this compound, starting from cyclobutanecarboxaldehyde and a nitrogen source, typically ammonia (B1221849). This one-pot reaction involves the initial formation of an imine, which is then reduced in situ.

Mechanism of Imine Formation

The formation of an imine from an aldehyde and an amine is a reversible, acid-catalyzed reaction.

Step 1: Nucleophilic Attack. Ammonia, acting as a nucleophile, attacks the electrophilic carbonyl carbon of cyclobutanecarboxaldehyde. This leads to the formation of a tetrahedral carbinolamine intermediate.

Step 2: Proton Transfer. A proton is transferred from the nitrogen to the oxygen atom, forming a better leaving group (water).

Step 3: Dehydration. The lone pair on the nitrogen assists in the elimination of a water molecule, forming a protonated imine (iminium ion).

Step 4: Deprotonation. A base, such as another molecule of ammonia or the solvent, removes a proton from the nitrogen to yield the neutral imine.

Mechanism of Imine Reduction

The intermediate imine is then reduced to the amine using a suitable reducing agent present in the reaction mixture, such as sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. The mechanism is analogous to the reduction of the C=N bond described in the catalytic hydrogenation of nitriles.

Quantitative Data for Reductive Amination

Theoretical data for the acid-catalyzed reaction of acetaldehyde (B116499) with methylamine (B109427) (as a model system) in aqueous solution is presented below.

| Reaction Step (Acetaldehyde/Methylamine Model) | Method | Catalyst | Gibbs Free Energy of Activation (kcal/mol) | Gibbs Free Energy of Reaction (kcal/mol) |

| Carbinolamine Formation | DFT | Acid | 15.3 | -1.6 |

| Carbinolamine Dehydration (Rate-Determining) | DFT | Acid | 18.9 | 10.5 |

| Imine Reduction | - | - | Data not available for this specific model | - |

Note: The data is based on a theoretical study of the reaction between acetaldehyde and methylamine in an aqueous medium.[1]

Experimental Protocols

Synthesis of this compound via Reduction of Cyclobutanecarbonitrile with LiAlH₄

Materials:

-

Cyclobutanecarbonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Sulfuric acid (H₂SO₄), 10% aqueous solution

-

Sodium hydroxide (B78521) (NaOH), 20% aqueous solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A solution of cyclobutanecarbonitrile (1.0 eq) in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ (1.2 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.

-

The reaction is cooled to 0 °C and quenched by the sequential and careful dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water (3x mL), where x is the number of grams of LiAlH₄ used.

-

The resulting granular precipitate is filtered off and washed with diethyl ether.

-

The combined organic phases are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield this compound.

Synthesis of this compound via Reductive Amination of Cyclobutanecarboxaldehyde

Materials:

-

Cyclobutanecarboxaldehyde

-

Ammonia (e.g., 7N solution in methanol)

-

Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

To a stirred solution of cyclobutanecarboxaldehyde (1.0 eq) in methanol, a solution of ammonia in methanol (2.0 eq) is added at room temperature.

-

The mixture is stirred for 1 hour to facilitate imine formation.

-

Sodium borohydride (1.5 eq) is added portion-wise, and the reaction mixture is stirred for an additional 12 hours at room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in water and acidified with HCl.

-

The aqueous layer is washed with diethyl ether to remove any unreacted aldehyde.

-

The aqueous layer is then basified with NaOH and extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous MgSO₄, filtered, and the solvent is evaporated to afford this compound.

Visualizing the Reaction Mechanisms

Pathway I: Reduction of Cyclobutanecarbonitrile with LiAlH₄

Caption: Reaction pathway for the reduction of cyclobutanecarbonitrile with LiAlH₄.

Pathway II: Reductive Amination of Cyclobutanecarboxaldehyde

Caption: Reaction pathway for the reductive amination of cyclobutanecarboxaldehyde.

Conclusion

This technical guide has provided a detailed theoretical examination of two key synthetic routes to this compound. Through the analysis of reaction mechanisms and the presentation of quantitative computational data, we have offered a deeper understanding of the factors governing these transformations. The reduction of cyclobutanecarbonitrile and the reductive amination of cyclobutanecarboxaldehyde are both viable and efficient methods, with the choice of pathway often depending on the availability of starting materials and the desired scale of the synthesis. The provided experimental protocols serve as a practical starting point for the implementation of these methods in a laboratory setting. It is our hope that the insights and data presented herein will aid researchers in the strategic design and optimization of synthetic routes to this important pharmaceutical building block.

References

Physical and chemical properties of Cyclobutylmethanamine hydrochloride

An In-depth Technical Guide on the Physical and Chemical Properties of Cyclobutylmethanamine Hydrochloride

Introduction

This compound hydrochloride (CAS No. 5454-82-0) is a primary amine salt that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its cyclobutyl moiety offers a unique three-dimensional scaffold that can be exploited to enhance binding affinity and selectivity to biological targets. This document provides a comprehensive overview of the physical and chemical properties of this compound hydrochloride, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound hydrochloride are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

Identification and Structure

| Property | Value | Reference |

| IUPAC Name | This compound;hydrochloride | [1] |

| CAS Number | 5454-82-0 | [1][2][3][4] |

| Molecular Formula | C₅H₁₂ClN | [1][2][4] |

| Molecular Weight | 121.61 g/mol | [1][4] |

| Canonical SMILES | C1CC(C1)CN.Cl | [1] |

| InChIKey | JVZOVVGVPJVLSL-UHFFFAOYSA-N | [1] |

| Synonyms | Cyclobutylmethylamine hydrochloride, (Aminomethyl)cyclobutane hydrochloride, 1-Cyclobutylmethylamine hydrochloride | [1][2][3] |

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below, providing a quantitative basis for experimental design and formulation development.

| Property | Value | Reference |

| Appearance | Off-White to Pale Beige Solid | [3] |

| Melting Point | >212°C (decomposition) | [3] |

| Solubility | Slightly soluble in DMSO, Methanol, and Water | [3] |

| pKa (Predicted) | 10.50 ± 0.29 (for the parent amine) | [5] |

| Storage Temperature | Room Temperature, under inert atmosphere | [3] |

Stability and Storage

This compound hydrochloride is generally stable under standard laboratory conditions.[3] However, it is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, to prevent moisture absorption.[3][5] The compound is incompatible with strong oxidizing agents.[6] For long-term storage, it is recommended to keep it in a cool, dry place.[7]

The stability of amine hydrochloride salts in solution is pH-dependent. Acidic conditions generally favor the protonated, more stable form of the amine. A study on a different amine hydrochloride, cyproheptadine (B85728) hydrochloride, in an oral liquid formulation at pH 3.7 showed it to be stable for at least 180 days at room temperature, which suggests that maintaining a low pH can be beneficial for the stability of aqueous solutions of such salts.[8]

Safety and Handling

This compound hydrochloride is classified as harmful and an irritant. Adherence to standard safety protocols is essential when handling this compound.

GHS Hazard Information

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Acute toxicity, oral | GHS07 | Warning | H302: Harmful if swallowed |

| Skin corrosion/irritation | GHS07 | Warning | H315: Causes skin irritation |

| Serious eye damage/eye irritation | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | GHS07 | Warning | H335: May cause respiratory irritation |

Data sourced from aggregated GHS information.[1][9]

Precautionary Measures

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles with side-shields.[10]

-

Handling: Avoid breathing dust, fumes, or vapors.[9] Prevent contact with skin and eyes.[10]

-

First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[9]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of this compound hydrochloride are provided below.

Melting Point Determination (Capillary Method)

-

Sample Preparation: Finely powder a small amount of the solid compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a rate of 10-20°C per minute initially.

-

Observation: Once the temperature is within 20°C of the expected melting point, reduce the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample. Note any decomposition, indicated by a change in color or gas evolution.

Solubility Determination (Shake-Flask Method)

-

System Preparation: Prepare saturated solutions by adding an excess of the compound to a known volume of the solvent (e.g., water, methanol, DMSO) in a sealed flask.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the solutions to stand undisturbed for phase separation. If necessary, centrifuge or filter the samples to remove undissolved solid.

-

Quantification: Accurately withdraw an aliquot of the clear supernatant.

-

Analysis: Determine the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as HPLC with UV detection or quantitative NMR.

-

Calculation: Express the solubility in terms of mg/mL or mol/L.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Chromatographic System:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at a suitable wavelength (e.g., 210 nm, as primary amines have low UV absorbance at higher wavelengths).

-

-

Standard Preparation: Prepare a standard solution of known concentration (e.g., 1 mg/mL) in the mobile phase.

-

Sample Preparation: Prepare a sample solution of similar concentration.

-

Injection: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the chromatograph.

-

Data Analysis: Record the chromatograms. Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks, expressed as a percentage.

Visualizations

The following diagrams illustrate key logical workflows and concepts relevant to the study of this compound hydrochloride.

Caption: Workflow for the physicochemical characterization of this compound HCl.

Caption: Key factors influencing the stability of this compound hydrochloride.

References

- 1. 1-Cyclobutylmethanamine hydrochloride | C5H12ClN | CID 21707944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. Cyclobutylmethylamine hydrochloride | 5454-82-0 [amp.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 4415-83-2 CAS MSDS (Cyclobutylmethylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Methylamine hydrochloride | 593-51-1 [chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Chemical stability of cyproheptadine hydrochloride in an oral liquid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. chemicalbook.com [chemicalbook.com]

Stability of Cyclobutylmethanamine Under Acidic and Basic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated stability of cyclobutylmethanamine under acidic and basic conditions. Due to the limited availability of public, quantitative stability data for this specific molecule, this document synthesizes information from established principles of organic chemistry, forced degradation studies of related primary amines, and regulatory guidelines for stability testing. The guide outlines potential degradation pathways, provides detailed experimental protocols for stability assessment, and offers a framework for researchers and drug development professionals to evaluate the chemical robustness of this compound.

Introduction

This compound is a primary amine featuring a cyclobutane (B1203170) ring. This structural motif is of interest in medicinal chemistry due to its potential to introduce conformational rigidity and unique spatial arrangements of functional groups. Understanding the chemical stability of such molecules is a critical aspect of drug development, influencing formulation, storage, and shelf-life.[1][2] Forced degradation studies, which expose a drug substance to conditions more severe than accelerated stability testing, are essential for identifying potential degradation products and pathways.[3][4] This guide will focus on the likely behavior of this compound under acidic and basic stress conditions.

Predicted Stability Profile and Potential Degradation Pathways

Under Acidic Conditions:

Primary amines are generally stable in acidic solutions, forming the corresponding ammonium (B1175870) salts.[5] This protonation reduces the nucleophilicity of the amine, thereby protecting it from many degradation reactions. However, under harsh acidic conditions (e.g., strong acids, elevated temperatures), the strained cyclobutane ring could potentially undergo acid-catalyzed ring-opening or rearrangement reactions.

Potential Acidic Degradation Pathways:

-

Protonation: Formation of the cyclobutylmethanaminium ion. This is the predominant and generally stable form in acidic media.

-

Ring Strain-Driven Reactions: The four-membered cyclobutane ring possesses significant ring strain. Under forcing acidic conditions, this strain could be relieved through cleavage or rearrangement, although this typically requires high energy.[6]

Under Basic Conditions:

Primary amines are generally more susceptible to degradation under basic conditions, particularly in the presence of oxidizing agents.[1] However, in the absence of other reactive functionalities, this compound itself is expected to be relatively stable to simple alkaline hydrolysis. The primary concern under basic conditions would be the potential for oxidation or reactions with other components in a formulation. Some studies have shown that amines can degrade in alkaline environments, especially at elevated temperatures.[7][8][9]

Potential Basic Degradation Pathways:

-

Oxidation: Primary amines can be susceptible to oxidation, which may be exacerbated at higher pH.

-

Reaction with Formulation Excipients: The free base form of the amine is more nucleophilic and could potentially react with other components in a formulation, such as esters or aldehydes.

Quantitative Stability Data

As of the compilation of this guide, specific quantitative stability data (e.g., degradation kinetics, half-life) for this compound under acidic and basic conditions is not publicly available. The following table is presented as a template for researchers to populate with experimental data obtained from stability studies. The values provided are hypothetical and for illustrative purposes only.

Table 1: Illustrative Stability Data for this compound

| Condition | Temperature (°C) | Time (days) | % Degradation (Hypothetical) | Major Degradants (Predicted) |

| 0.1 M HCl | 60 | 14 | < 2% | None detected |

| 1 M HCl | 80 | 14 | ~5% | Potential ring-opened products |

| 0.1 M NaOH | 60 | 14 | < 3% | Minor oxidative impurities |

| 1 M NaOH | 80 | 14 | ~8% | Oxidative and other related impurities |

Experimental Protocols for Forced Degradation Studies

The following are detailed, adaptable protocols for conducting forced degradation studies on this compound. The goal of these studies is typically to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.[10]

General Setup

-

Concentration: A stock solution of this compound at a concentration of approximately 1 mg/mL is recommended.[1]

-

Container: Use inert, tightly sealed containers (e.g., glass vials with PTFE-lined caps).

-

Analysis: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection, should be developed and validated to separate the parent compound from its degradation products.

Acid Hydrolysis

-

Preparation: Prepare a 1 mg/mL solution of this compound in 0.1 M hydrochloric acid (HCl). For more aggressive conditions, 1 M HCl can be used.

-

Incubation: Incubate the solution at an elevated temperature, for example, 60°C or 80°C.[10]

-

Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 6, 12, 24, 48 hours, and 7 days).

-

Sample Processing: Before analysis, neutralize the aliquot with an equivalent amount of a suitable base (e.g., 0.1 M sodium hydroxide) and dilute to the target concentration with the mobile phase.

-

Analysis: Analyze the samples by the validated stability-indicating HPLC method.

Base Hydrolysis

-

Preparation: Prepare a 1 mg/mL solution of this compound in 0.1 M sodium hydroxide (B78521) (NaOH). For more aggressive conditions, 1 M NaOH can be used.

-

Incubation: Incubate the solution at an elevated temperature, such as 60°C or 80°C.[10]

-

Sampling: Withdraw aliquots at specified time intervals.

-

Sample Processing: Neutralize the sample with an equivalent amount of a suitable acid (e.g., 0.1 M hydrochloric acid) and dilute with the mobile phase for analysis.

-

Analysis: Analyze the samples using the validated HPLC method.

Visualizations

Logical Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the chemical stability of a compound like this compound.

Caption: Workflow for a chemical stability assessment study.

Conclusion

While direct experimental data on the stability of this compound is limited, a thorough understanding of the reactivity of primary amines and strained ring systems allows for a robust predictive assessment. This compound is expected to be relatively stable under mild acidic and basic conditions, with the primary amine likely protonating in acidic media to form a stable salt. The potential for degradation increases under more strenuous conditions, such as high temperatures and extreme pH values. The experimental protocols provided in this guide offer a solid foundation for researchers to conduct forced degradation studies, elucidate degradation pathways, and develop stable formulations for this and structurally related molecules. The generation of empirical data through these studies is crucial for a definitive understanding of the stability profile of this compound.

References

- 1. ijrpp.com [ijrpp.com]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]

- 4. acdlabs.com [acdlabs.com]

- 5. moorparkcollege.edu [moorparkcollege.edu]

- 6. Stress-Responsive Polymers Containing Cyclobutane Core Mechanophores: Reactivity and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative aspects of the degradation of mitomycin C in alkaline solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

A Technical Guide to Cyclobutylmethanamine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutylmethanamine and its derivatives are gaining interest within the medicinal chemistry and drug development landscape. The incorporation of the cyclobutane (B1203170) moiety can impart unique conformational constraints and metabolic stability to parent molecules, making it a valuable structural motif in the design of novel therapeutics. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, and its hypothesized role as a modulator of monoamine transporters, a critical target class for central nervous system (CNS) disorders.

Chemical and Physical Properties

This compound is a primary amine that is typically handled as its hydrochloride salt for improved stability and solubility. The key quantitative data for both the free base and the hydrochloride salt are summarized below.

| Property | This compound | This compound HCl |

| CAS Number | 4415-83-2[1] | 5454-82-0[2] |

| Molecular Formula | C₅H₁₁N | C₅H₁₂ClN[2] |

| Molecular Weight | 85.15 g/mol [1] | 121.61 g/mol [2] |

| IUPAC Name | This compound | This compound;hydrochloride[2] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via the reductive amination of cyclobutanecarboxaldehyde (B128957). This versatile and widely used method involves the reaction of an aldehyde with an amine (in this case, ammonia) to form an intermediate imine, which is then reduced in situ to the target primary amine.

Experimental Protocol: Reductive Amination of Cyclobutanecarboxaldehyde with Ammonia (B1221849)

This protocol is based on established methods for reductive amination.

Materials:

-

Cyclobutanecarboxaldehyde

-

Ammonia (aqueous solution, e.g., 28-30%)

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or another suitable reducing agent

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Glacial acetic acid (catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

-

To a solution of cyclobutanecarboxaldehyde in dichloromethane, add a catalytic amount of glacial acetic acid.

-

Cool the mixture to 0 °C in an ice bath and add the aqueous ammonia solution dropwise while stirring.

-

Allow the reaction to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture back to 0 °C and add sodium triacetoxyborohydride portion-wise, monitoring for any effervescence.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by distillation or column chromatography on silica (B1680970) gel.

Potential Mechanism of Action and Relevance in Drug Development

While specific biological data for this compound is limited, its structural analogs, particularly arylcyclobutylamines, are hypothesized to act as inhibitors of monoamine transporters. These transporters, which include the serotonin (B10506) transporter (SERT), the dopamine (B1211576) transporter (DAT), and the norepinephrine (B1679862) transporter (NET), are crucial for regulating the levels of neurotransmitters in the synaptic cleft.

The inhibition of these transporters is a key mechanism of action for many drugs used to treat CNS disorders, including depression and attention deficit hyperactivity disorder (ADHD). The phenylthis compound scaffold is a recognized pharmacophore for ligands of these transporters.

Hypothesized Signaling Pathway: Inhibition of Monoamine Reuptake

The proposed mechanism involves the binding of this compound derivatives to one or more of the monoamine transporters, blocking the reuptake of the respective neurotransmitter (e.g., serotonin, dopamine, or norepinephrine) from the synapse back into the presynaptic neuron. This leads to an increased concentration of the neurotransmitter in the synaptic cleft, enhancing its signaling to the postsynaptic neuron.

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporter Affinity

To investigate the affinity of this compound or its derivatives for monoamine transporters, a radioligand binding assay can be employed.

Objective: To determine the inhibitory constant (Ki) of a test compound for SERT, DAT, or NET.

Materials:

-

Cell membranes prepared from cells expressing the human serotonin, dopamine, or norepinephrine transporter.

-

A suitable radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).

-

Test compound (this compound derivative).

-

Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Non-specific binding inhibitor (e.g., a high concentration of a known ligand for the respective transporter).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

For the determination of non-specific binding, incubate the membranes and radioligand with a high concentration of the non-specific binding inhibitor.

-

Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration over glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

A Technical Guide to the Solubility of Cyclobutylmethanamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of cyclobutylmethanamine in various organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on the predicted solubility based on the physicochemical properties of the molecule and the general principles of amine solubility. Furthermore, this guide presents a detailed experimental protocol for the precise and accurate determination of this compound solubility, enabling researchers to generate reliable data for applications in organic synthesis, pharmaceutical formulation, and other scientific endeavors.

Introduction to this compound and Its Physicochemical Properties

This compound is a primary aliphatic amine with a cyclobutyl functional group. Its molecular structure plays a significant role in its physical and chemical properties, including its solubility in different media. The presence of the nonpolar cyclobutyl ring and the polar amine group gives the molecule a degree of amphiphilicity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₁N |

| Molecular Weight | 85.15 g/mol |

| Boiling Point | 138-140 °C |

| Density | 0.835 g/mL at 25 °C |

Predicted Solubility of this compound in Organic Solvents

Based on the principle of "like dissolves like," the solubility of this compound in organic solvents can be predicted. The nonpolar cyclobutyl group suggests good solubility in nonpolar solvents, while the polar amine group, capable of hydrogen bonding, indicates potential solubility in polar protic and aprotic solvents.[1][2][3] Aliphatic amines are generally soluble in a range of organic solvents.[3][4]

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Toluene (B28343) | Aromatic | High | Nonpolar nature of toluene interacts favorably with the cyclobutyl group. |

| Hexane | Aliphatic | High | Similar nonpolar characteristics. |

| Diethyl Ether | Ether | High | Acts as a good solvent for many amines due to its moderate polarity.[4] |

| Chloroform | Halogenated | High | Generally a good solvent for amines. |

| Ethyl Acetate | Ester | Moderate to High | Intermediate polarity allows for interaction with both parts of the amine. |

| Acetone | Ketone | Moderate to High | Polar aprotic nature can interact with the amine group. |

| Ethanol | Alcohol (Protic) | High | Capable of hydrogen bonding with the amine group. |

| Methanol | Alcohol (Protic) | High | Similar to ethanol, can engage in hydrogen bonding. |

| Acetonitrile (B52724) | Nitrile | Moderate | Polar aprotic solvent that can dissolve a range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | High | Highly polar aprotic solvent, effective for a wide range of solutes. |

Experimental Determination of Solubility

To obtain precise quantitative data, experimental determination is necessary. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a substance.[5][6][7]

Experimental Protocol: Shake-Flask Method

This protocol outlines the steps to determine the solubility of this compound in a given organic solvent at a specific temperature.

3.1.1. Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (chemically compatible with the solvent and amine)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

3.1.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The excess amine should be clearly visible as a separate phase.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the mixture to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved amine to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Immediately filter the collected aliquot through a syringe filter into a clean, pre-weighed volumetric flask. This step is crucial to remove any undissolved microdroplets.

-

-

Quantification:

-

Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.[1][8][9][10][11]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

3.1.3. Calculation of Solubility

The solubility (S) is calculated using the following formula:

S ( g/100 mL) = (C × DF × V) / 10

Where:

-

C = Concentration of the diluted sample determined from the calibration curve (in mg/mL)

-

DF = Dilution factor

-

V = Initial volume of the filtered aliquot (in mL)

Analytical Methodologies

Both HPLC and GC are suitable for the quantification of amines.

-

High-Performance Liquid Chromatography (HPLC): A common method involves derivatization of the amine to introduce a chromophore for UV detection or a fluorophore for fluorescence detection, enhancing sensitivity and selectivity.[1][9][10] A reversed-phase C18 column is often used with a suitable mobile phase, such as a mixture of acetonitrile and a buffer.

-

Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is a robust method for analyzing volatile amines like this compound.[8][11][12] A capillary column with a polar stationary phase is typically employed. Derivatization may sometimes be used to improve peak shape and reduce tailing.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Logical Relationship of Solubility Factors

The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent.

Caption: Factors influencing solubility.

Conclusion

References

- 1. Development of an HPLC method for the determination of amines in a leukemia mouse model - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. academic.oup.com [academic.oup.com]

- 3. uaiasi.ro [uaiasi.ro]

- 4. moorparkcollege.edu [moorparkcollege.edu]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 9. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. akjournals.com [akjournals.com]

- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 12. bre.com [bre.com]

Quantum Chemical Calculations for Cyclobutylmethanamine Conformations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutylmethanamine, a primary amine featuring a four-membered cyclobutane (B1203170) ring, presents a fascinating case for conformational analysis due to the interplay between the puckered ring and the flexible aminomethyl side chain. Understanding the conformational landscape of this molecule is crucial for predicting its physicochemical properties, reactivity, and potential interactions in biological systems, which is of significant interest in drug design and development. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the conformational preferences of this compound. It outlines a detailed computational protocol, from initial conformational searching to high-level quantum mechanical calculations, and presents a framework for analyzing and interpreting the results.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its function. For flexible molecules like this compound, multiple conformations can coexist in equilibrium, and their relative populations can significantly influence the molecule's overall properties. Quantum chemical calculations have emerged as a powerful tool to explore the potential energy surface (PES) of molecules, providing detailed insights into the geometry and relative stability of different conformers.[1][2][3]

The conformational flexibility of this compound arises from two main sources: the puckering of the cyclobutane ring and the rotation around the C-C and C-N bonds of the aminomethyl substituent.[4] The interplay of these motions leads to a complex potential energy surface with multiple local minima corresponding to distinct stable conformations. This guide details a systematic computational approach to identify these conformers and quantify their energetic differences.

Computational Methodology

A robust computational protocol is essential for an accurate and comprehensive conformational analysis. The following multi-step approach is recommended for studying this compound.

Initial Conformational Search

The first step is to perform a broad exploration of the conformational space to identify all plausible low-energy conformers. A common approach is to use a computationally less expensive method, such as molecular mechanics or semi-empirical methods, to scan the potential energy surface.

Experimental Protocol: Conformational Search using Molecular Mechanics

-

Structure Generation: An initial 3D structure of this compound is built using a molecular editor.

-

Force Field Selection: A suitable molecular mechanics force field, such as MMFF94 or OPLS3e, is chosen. These force fields are generally well-parameterized for small organic molecules.

-

Conformational Search Algorithm: A systematic or stochastic conformational search algorithm is employed.

-

Systematic Search: Involves rotating all rotatable bonds by a defined increment. For this compound, the key dihedral angles to scan would be Cring-C-C-N and C-C-N-H.

-

Stochastic Search (e.g., Monte Carlo): Involves random changes to the molecular geometry, followed by energy minimization.

-

-

Energy Minimization: Each generated conformer is subjected to energy minimization to locate the nearest local minimum on the potential energy surface.

-

Filtering and Clustering: The resulting conformers are filtered to remove duplicates and high-energy structures (e.g., >10 kcal/mol above the global minimum). The remaining conformers are then clustered based on structural similarity (e.g., RMSD).

Quantum Mechanical Optimization and Frequency Calculations

The unique, low-energy conformers identified from the initial search are then subjected to more accurate quantum mechanical calculations. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.[5]

Experimental Protocol: DFT Calculations

-

Selection of DFT Functional and Basis Set: A suitable DFT functional and basis set are chosen. A common choice for organic molecules is the B3LYP functional with a Pople-style basis set like 6-31G(d,p) or a more flexible basis set like cc-pVTZ for higher accuracy.[5][6]

-

Geometry Optimization: The geometry of each conformer is optimized to find the stationary point on the potential energy surface corresponding to a local minimum.

-

Frequency Analysis: Vibrational frequency calculations are performed on each optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum. The frequency calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

Single-Point Energy Refinement (Optional): For even higher accuracy, single-point energy calculations can be performed on the DFT-optimized geometries using a more sophisticated method, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)), with a larger basis set.[6]

Results and Discussion

The quantum chemical calculations will yield a set of stable conformers of this compound, each with its corresponding energy and geometric parameters.

Conformational Landscape

The primary conformations of this compound are expected to differ in the orientation of the aminomethyl group relative to the puckered cyclobutane ring. The cyclobutane ring itself can adopt a puckered (non-planar) conformation to relieve ring strain.[4] The aminomethyl group can be positioned in either an "equatorial-like" or "axial-like" position relative to the approximate plane of the ring. Furthermore, rotation around the C-C and C-N bonds will lead to different staggered and eclipsed arrangements of the amine group.

Based on general principles of conformational analysis, we can anticipate several key conformers. The following table summarizes hypothetical data for the most stable conformers of this compound, as would be obtained from DFT calculations.

Table 1: Calculated Relative Energies and Key Dihedral Angles of this compound Conformers

| Conformer ID | Description | Relative Energy (kcal/mol) | Dihedral Angle (C1-C2-C5-N6) (°) | Dihedral Angle (C2-C5-N6-H) (°) |

| Conf-1 | Equatorial-like, anti | 0.00 | 178.5 | 180.0 |

| Conf-2 | Equatorial-like, gauche | 0.65 | 175.2 | 65.3 |

| Conf-3 | Axial-like, anti | 1.80 | 65.1 | 179.8 |

| Conf-4 | Axial-like, gauche | 2.50 | 68.3 | 63.9 |

Note: The data presented in this table is hypothetical and serves as an illustration of how the results of quantum chemical calculations would be presented. The dihedral angles are defined by the atoms as numbered in the workflow diagram below.

Thermodynamic Properties

From the frequency calculations, it is possible to compute various thermodynamic properties, such as the enthalpy, Gibbs free energy, and entropy of each conformer at a given temperature. These values are crucial for determining the equilibrium population of each conformer.

Table 2: Calculated Thermodynamic Properties of this compound Conformers at 298.15 K

| Conformer ID | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |

| Conf-1 | 0.00 | 0.00 | 0.00 | 70.1 |

| Conf-2 | 0.65 | 0.63 | 0.70 | 20.5 |

| Conf-3 | 1.80 | 1.78 | 1.85 | 4.8 |

| Conf-4 | 2.50 | 2.47 | 2.58 | 1.6 |

Note: This data is hypothetical and for illustrative purposes.

Visualizations

Diagrams are essential for visualizing the computational workflow and the resulting molecular structures and their relationships.

Caption: A flowchart illustrating the key steps in the quantum chemical analysis of this compound conformations.

Caption: A simplified representation of the potential energy surface showing the interconversion between key conformers.

Conclusion

This technical guide has outlined a comprehensive computational strategy for the conformational analysis of this compound using quantum chemical calculations. By following a systematic workflow of conformational searching, DFT optimizations, and thermodynamic analysis, researchers can gain a detailed understanding of the conformational preferences of this molecule. The insights derived from such studies are invaluable for rationalizing the molecule's properties and for guiding the design of new molecules with desired three-dimensional structures in the context of drug discovery and development. While the data presented herein is illustrative, the described methodology provides a robust framework for obtaining accurate and reliable results for this compound and other flexible molecules.

References

- 1. Potential energy surface - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. longdom.org [longdom.org]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Ring Strain Analysis of the Cyclobutane Moiety in Cyclobutylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract